2-(2,4-Dichlorophenyl)-4-(difluoromethoxy)pyridine
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Overview
Description
2-(2,4-Dichlorophenyl)-4-(difluoromethoxy)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a 2,4-dichlorophenyl group and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-(difluoromethoxy)pyridine typically involves the reaction of 2,4-dichlorobenzaldehyde with difluoromethoxyamine in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4-(difluoromethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4-(difluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-methoxypyridine
- 2-(2,4-Dichlorophenyl)-4-(trifluoromethoxy)pyridine
- 2-(2,4-Dichlorophenyl)-4-(chloromethoxy)pyridine
Uniqueness
2-(2,4-Dichlorophenyl)-4-(difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C12H7Cl2F2NO |
---|---|
Molecular Weight |
290.09 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C12H7Cl2F2NO/c13-7-1-2-9(10(14)5-7)11-6-8(3-4-17-11)18-12(15)16/h1-6,12H |
InChI Key |
PZGRRZCCGMMJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2)OC(F)F |
Origin of Product |
United States |
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